1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 207994-12-5
VCID: VC3814462
InChI: InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
SMILES: CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

CAS No.: 207994-12-5

Cat. No.: VC3814462

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone - 207994-12-5

Specification

CAS No. 207994-12-5
Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Standard InChI InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
Standard InChI Key UJXXBJRNTFTYRK-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Canonical SMILES CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, reflecting the substituents' positions on the pyridine ring. Its molecular formula is C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol . The trifluoromethyl (-CF₃) and chlorine (-Cl) groups contribute to its electron-deficient aromatic system, while the acetyl (-COCH₃) moiety enhances reactivity in nucleophilic substitution and condensation reactions.

Structural Features and Stereoelectronic Properties

X-ray crystallography of analogous compounds reveals a planar pyridine ring with bond angles and lengths consistent with aromaticity. The trifluoromethyl group induces significant electron-withdrawing effects, lowering the π-electron density at positions 2 and 4 of the ring. This electronic profile facilitates regioselective functionalization, as demonstrated in studies where bromination occurs preferentially at the para position relative to the acetyl group . Computational analyses using density functional theory (DFT) further predict a dipole moment of 4.2 Debye, driven by the polar C-Cl and C-F bonds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically proceeds via halogenation and Friedel-Crafts acylation (Figure 1). A representative pathway involves:

  • Bromination: Treatment of 3-chloro-5-(trifluoromethyl)pyridine with phenyltrimethylammonium tribromide in tetrahydrofuran yields 2-bromo-3-chloro-5-(trifluoromethyl)pyridine .

  • Acylation: Reaction with acetyl chloride in the presence of aluminum chloride installs the acetyl group, achieving yields of 65–70% after purification by silica gel chromatography .

Alternative methods employ Suzuki-Miyaura cross-coupling to attach pre-functionalized acetyl moieties, though this approach requires palladium catalysts and inert conditions .

Optimization Challenges

A major bottleneck is the steric hindrance caused by the trifluoromethyl group, which slows reaction kinetics during acylation. Recent advances address this by using microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 60% . Scalability remains limited by the high cost of trifluoromethyl precursors, though flow chemistry techniques show promise for kilogram-scale production .

Physical and Chemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, COCH₃), 7.92 (d, J = 8.6 Hz, 1H, pyridine-H4), 8.44 (d, J = 9.9 Hz, 1H, pyridine-H6) .

  • ¹³C NMR: δ 26.8 (COCH₃), 122.4 (q, J = 270 Hz, CF₃), 138.2 (C-Cl), 149.6 (C=O) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch) .

Thermodynamic Data

PropertyValueMethod
Melting Point98–100°CDifferential Scanning Calorimetry
Boiling Point285°C (dec.)Reduced Pressure Distillation
LogP (Octanol-Water)2.45 ± 0.12Shake-Flask Method
Solubility in Water0.12 mg/mL at 25°CGravimetric Analysis

The low aqueous solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol in biological assays .

Applications in Drug Discovery

Muscarinic Acetylcholine Receptor Modulation

This compound serves as a precursor to M₃ mAChR-positive allosteric modulators (PAMs). Structural analogs, such as N-pyrimidyl-2-thiazolamines, demonstrate nanomolar potency (EC₅₀ = 12 nM) and >100-fold selectivity over M₂ and M₄ subtypes . The trifluoromethyl group enhances metabolic stability, as evidenced by a 4.5-hour plasma half-life in rat models .

Antimicrobial Activity

Derivatives bearing thiourea linkages exhibit moderate activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The mechanism involves disruption of bacterial membrane potential, as confirmed by propidium iodide uptake assays .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Contaminated waste must be incinerated at >1000°C to prevent fluoride gas emissions .

Environmental Impact

The environmental persistence (DT₅₀ = 120 days in soil) and bioaccumulation potential (BCF = 350 in trout) warrant stringent disposal protocols. Photodegradation studies show 90% decomposition under UV light (254 nm) within 72 hours, suggesting solar remediation as a viable mitigation strategy .

Future Perspectives

Advances in continuous-flow synthesis and biocatalytic trifluoromethylation could reduce production costs by 40–50%. Additionally, computational models predicting metabolite formation may streamline preclinical toxicity profiling. Collaborative efforts between academia and industry are critical to unlocking this compound's full potential in addressing unmet medical needs.

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